2,5-Dichlorobenzenepropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorobenzenepropanal is a chemical compound that belongs to the family of benzene derivatives. It is a colorless to yellow liquid with a pungent odor and is used in various industrial and research applications. The molecular formula of this compound is C9H8Cl2O, and it has a molecular weight of 203.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dichlorobenzenepropanal typically involves a multi-step synthetic route. One common method starts with p-dichlorobenzene as the starting material. The p-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate. Finally, the 2,5-dichlorobenzene acetate is hydrolyzed with an inorganic aqueous alkali under reflux conditions to obtain 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The synthesis process is designed to minimize waste and environmental impact, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzenepropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichlorobenzenepropanol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-Dichlorobenzenepropanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorobenzene (ortho-dichlorobenzene)
- 1,3-Dichlorobenzene (meta-dichlorobenzene)
- 1,4-Dichlorobenzene (para-dichlorobenzene)
Uniqueness
2,5-Dichlorobenzenepropanal is unique due to the presence of both aldehyde and dichlorobenzene functional groups, which confer distinct reactivity and properties compared to other dichlorobenzene isomers. The combination of these functional groups allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQYTKTYNGFIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672318 |
Source
|
Record name | 3-(2,5-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057670-83-3 |
Source
|
Record name | 3-(2,5-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.